molecular formula C15H12O5 B150382 Naringenin chalcone CAS No. 73692-50-9

Naringenin chalcone

Cat. No. B150382
CAS RN: 73692-50-9
M. Wt: 272.25 g/mol
InChI Key: YQHMWTPYORBCMF-ZZXKWVIFSA-N
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Description

Inhibitory Effects on Inflammation and Enzyme Activities

Naringenin chalcone has been identified as a compound with significant anti-inflammatory properties, particularly in the context of obesity-related adipose tissue inflammation. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and MCP-1 in macrophages and the interaction between adipocytes and macrophages, suggesting a potential role in ameliorating inflammatory changes in obese adipose tissue . Additionally, naringenin chalcone has been shown to be a potent inhibitor of aromatase and 17β-hydroxysteroid dehydrogenase activities, which are crucial enzymes in the metabolic pathways of hormone-dependent cells, indicating its potential use in the treatment of hormone-dependent cancers .

Suppression of Allergic Asthma

The compound has also demonstrated efficacy in suppressing allergic asthma by inhibiting the type-2 function of CD4 T cells. This was evidenced by a reduction in eosinophilic airway inflammation, airway hyperreactivity, and Th2 cytokine production in an experimental mouse model, suggesting that naringenin chalcone could be a beneficial supplement for managing allergic symptoms in humans .

Molecular Structure and Synthesis Insights

The molecular structure of naringenin chalcone allows it to participate in various chemical reactions. Studies have shown that chalcone synthase (CHS) and stilbene synthase (STS), which are part of the CHS superfamily, can catalyze reactions leading to the production of naringenin chalcone and its derivatives. Interestingly, there is evidence of cross-reaction between CHS and STS, indicating a conformational flexibility in their active sites . Furthermore, the spontaneous and enzymatic rearrangement of naringenin chalcone to flavanone has been observed, with factors such as pH and the presence of serum albumin influencing the rate of cyclization .

Metabolism and Bioavailability

Upon oral administration in rats, naringenin chalcone is metabolized into various glucuronides, with naringenin chalcone-2'-O-beta-D-glucuronide being the primary metabolite detected in plasma. This metabolite also exhibits antiallergic activity by inhibiting histamine release from mast cells . The presence of CHS activity in the liverwort Marchantia polymorpha, which produces naringenin through the cyclization of chalcone, further supports the widespread occurrence of this biosynthetic pathway in plants .

Nanomaterial Synthesis and Protein Extraction

Naringenin chalcone has been utilized in materials chemistry for the synthesis of flavonoid-conjugated nanomaterials. Its chalcone form acts as a reducing and stabilizing agent in the synthesis of monodisperse nanoparticles, with the mode of flavonoid adsorption on the NP surface influencing the extraction of protein fractions from complex solutions .

Enhancement of Biosynthesis in Metabolic Engineering

The biosynthesis of naringenin can be enhanced through metabolic engineering by employing enzymes such as AfCHIL, a type IV chalcone isomerase from Allium fistulosum. This enzyme interacts with CHS and CHI to reduce the production of derailment products and increase the yield of naringenin, demonstrating the importance of enzyme interactions in metabolic flux .

Structural Characterization and Discrimination

Advanced mass spectrometry-based methods, including IRMPD spectroscopy, IMS, and CID-MS, along with computational approaches, have been used to discriminate and characterize the protonated forms of naringenin and naringenin chalcone. These techniques have provided insights into the specific geometries and conformational preferences of the protonated isomers, which are relevant for understanding their bioactive properties .

Scientific Research Applications

Metabolism and Anti-Allergic Properties

Naringenin chalcone, primarily found in tomato skin, exhibits notable anti-allergic activity. Its metabolism in rats shows the formation of various glucuronides, contributing to its efficacy in inhibiting allergic responses. Notably, it suppresses allergic asthma in mouse models by reducing eosinophilic airway inflammation and Th2 cytokine production from CD4 T cells, indicating its potential as a supplement for allergic symptom management in humans (Yoshimura et al., 2009), (Iwamura et al., 2010).

Impact on Adipocyte Functions

Research demonstrates that naringenin chalcone improves adipocyte functions, enhancing adiponectin production and activating peroxisome proliferator-activated receptor gamma. This effect suggests insulin-sensitizing actions, potentially beneficial in metabolic syndrome management (Horiba et al., 2010).

Role in Glycemic and Lipid Regulation

Studies have shown that naringenin chalcone, the core structure of flavonoids, can effectively reduce blood glucose levels and have a positive impact on dyslipidemia, suggesting its therapeutic potential for diabetes and related disorders (Najafian et al., 2010).

Anti-Inflammatory and Anticancer Activities

Naringenin chalcone also exhibits significant anti-inflammatory properties by inhibiting proinflammatory cytokine production, particularly in obese adipose tissue. Additionally, its anticancer effects, mediated through autophagy, apoptosis, and PI3K/Akt signalling pathways, have been observed in various cancer cell lines and animal models, highlighting its therapeutic potential in oncology (Hirai et al., 2007), (Zhang et al., 2016).

Bioavailability and Pharmacokinetics

Studies on human bioavailability after consuming cherry tomatoes rich in naringenin chalcone reveal its presence in plasma, though at low levels. This suggests that dietary intake can lead to systemic availability, albeit limited, influencing its potential therapeutic applications (Kolot et al., 2020).

Safety And Hazards

Naringenin chalcone is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Further studies are needed to explore the potential applications of naringenin chalcone. For instance, the elucidation of plant specialized metabolic pathways has been challenging, particularly in comparison to the elucidation of natural product pathways in microbes .

properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHMWTPYORBCMF-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043553
Record name (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one
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Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chalconaringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Naringenin chalcone

CAS RN

25515-46-2, 73692-50-9, 5071-40-9
Record name Naringenin chalcone
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Record name Naringenin chalcone
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Record name Naringenin chalcone
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Record name (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one
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Record name Naringenin chalcone
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Record name NARINGENIN CHALCONE
Source FDA Global Substance Registration System (GSRS)
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Record name Chalconaringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

184 °C
Record name Chalconaringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,800
Citations
R Cai, X Li, B Chen, Y Xie, H Xie, D Chen - ChemistrySelect, 2019 - Wiley Online Library
Naringenin chalcone (NAC) can undergo biosynthesis to convert into dihydroflavonoid naringenin and then to flavonoid apigenin. To explore the antioxidant change during this …
T Yamamoto, M Yoshimura, F Yamaguchi… - Bioscience …, 2004 - Taylor & Francis
… as naringenin chalcone (trans-2040604-tetrahydroxychalcone). Naringenin chalcone … We found that naringenin chalcone showed the strongest inhibitory effect of the polyphenols …
Number of citations: 193 www.tandfonline.com
S Hirai, YII Kim, T Goto, MS Kang, M Yoshimura… - Life sciences, 2007 - Elsevier
… , we investigated whether naringenin chalcone and its metabolites inhibit IκB-α degradation in LPS-stimulated RAW 264 cells, which leads to the activation of NF-κB. LPS treatment for …
Number of citations: 181 www.sciencedirect.com
T Horiba, I Nishimura, Y Nakai, K Abe, R Sato - Molecular and Cellular …, 2010 - Elsevier
… naringenin chalcone. The present study therefore aimed to clarify the effects of naringenin chalcone … We examined the effects of naringenin chalcone on adiponectin production and the …
Number of citations: 61 www.sciencedirect.com
E Escribano-Ferrer, J Queralt Regue… - Journal of natural …, 2019 - ACS Publications
… %); in contrast, naringenin chalcone was more active against the … Naringenin, naringenin chalcone, and quercetin all showed … flavonoids naringenin, naringenin chalcone, and quercetin …
Number of citations: 61 pubs.acs.org
J Rencoret, MJ Rosado, H Kim, VI Timokhin… - Plant …, 2022 - academic.oup.com
… flavonoids, the chalconoid naringenin chalcone, the flavanones … However, naringenin chalcone and naringenin have no … analysis indicated that naringenin chalcone can also form …
Number of citations: 30 academic.oup.com
JNM Mol, MP Robbinst, RA Dixon, E Veltkamp - Phytochemistry, 1985 - Elsevier
… We report here that self-cyclisation of naringenin chalcone is dramatically reduced at pH-values d 6.5 and in the presence of high concentrations of serum albumin (5-10 mg ml-‘). We …
Number of citations: 95 www.sciencedirect.com
M Yoshimura, A Sano, JI Kamei… - Journal of agricultural and …, 2009 - ACS Publications
… is the cyclized structure of naringenin chalcone, but none on that of naringenin chalcone itself. In this study, to estimate the metabolism of naringenin chalcone, we examined the levels …
Number of citations: 45 pubs.acs.org
W Heller, K Hahlbrock - Archives of biochemistry and biophysics, 1980 - Elsevier
… synthase with [2-“ClmalonylCoA and I-coumaroyl-CoA at pH 6.8 in the presence of 1.4 tIIM 2-mercaptoethanol resulted in the predominant formation of labeled naringenin chalcone. …
Number of citations: 221 www.sciencedirect.com
C Iwamura, K Shinoda, M Yoshimura… - Allergology …, 2010 - jstage.jst.go.jp
… the effect of naringenin chalcone in allergic … that naringenin chalcone suppresses asthmatic symptoms by inhibiting Th2 cytokine production from CD4 T cells. Thus, naringenin chalcone …
Number of citations: 103 www.jstage.jst.go.jp

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